3-Bromo-2-(trifluoromethyl)benzaldehyde is an aromatic aldehyde characterized by the presence of a bromine atom at the three position and a trifluoromethyl group at the two position of the benzene ring. Its chemical formula is C8H4BrF3O, and it has a molecular weight of 253.02 g/mol. This compound is notable for its unique electronic properties due to the electronegative trifluoromethyl group, which influences its reactivity and interactions in various chemical environments .
The presence of the reactive bromine (Br) and trifluoromethyl (CF3) groups makes 3-Br-2-CF3-benzaldehyde a valuable intermediate for further organic synthesis. The Br group can be readily substituted with other functional groups, while the CF3 group can act as an electron-withdrawing substituent, influencing the reactivity of the molecule. This could be useful in the development of new pharmaceuticals, functional materials, or agrochemicals.
The combination of the Br and CF3 groups can potentially influence the biological properties of a molecule. Research on similar compounds with Br and CF3 substituents suggests potential for applications in medicinal chemistry []. However, further research is needed to determine the specific properties of 3-Br-2-CF3-benzaldehyde.
Aromatic aldehydes with electron-withdrawing groups like CF3 can be used in the development of new materials. For instance, they can be used as building blocks in the synthesis of polymers or liquid crystals. 3-Br-2-CF3-benzaldehyde, with its unique combination of substituents, might hold potential for novel material science applications.
Reaction Type | Example Reagent | Product Type |
---|---|---|
Nucleophilic Substitution | Grignard Reagents | Alcohols |
Oxidation | Potassium Permanganate | Carboxylic Acids |
Reduction | Sodium Borohydride | Primary Alcohols |
The synthesis of 3-Bromo-2-(trifluoromethyl)benzaldehyde typically involves several steps:
textStep 1: Bromination 2-Trifluoromethylphenol + Br2 → 3-Bromo-2-(trifluoromethyl)phenolStep 2: Formylation 3-Bromo-2-(trifluoromethyl)phenol + Vilsmeier reagent → 3-Bromo-2-(trifluoromethyl)benzaldehyde
3-Bromo-2-(trifluoromethyl)benzaldehyde finds applications in various fields:
Interaction studies involving 3-Bromo-2-(trifluoromethyl)benzaldehyde focus on its reactivity with other nucleophiles and electrophiles. Its ability to undergo nucleophilic substitution makes it a valuable compound for exploring new synthetic pathways in organic chemistry. Investigations into its interactions with biological targets could reveal potential therapeutic applications or toxicological profiles .
Several compounds share structural similarities with 3-Bromo-2-(trifluoromethyl)benzaldehyde, each exhibiting unique properties:
Compound Name | CAS Number | Similarity Index |
---|---|---|
5-Bromo-2-fluoro-3-(trifluoromethyl)benzaldehyde | 1291487-26-7 | 0.94 |
4-Bromo-2-(trifluoromethyl)benzaldehyde | 85118-24-7 | 0.92 |
3-Bromo-5-(trifluoromethyl)benzaldehyde | 477535-41-4 | 0.92 |
4-Bromo-3-(trifluoromethyl)benzaldehyde | 34328-47-7 | 0.98 |
The presence of both bromine and a trifluoromethyl group distinguishes 3-Bromo-2-(trifluoromethyl)benzaldehyde from others in its class. This unique combination enhances its reactivity profile and potential applications in synthetic chemistry and materials science .
Irritant